molecular formula C15H20FNO B14219684 N-cyclooctyl-3-fluorobenzamide CAS No. 574718-85-7

N-cyclooctyl-3-fluorobenzamide

Cat. No.: B14219684
CAS No.: 574718-85-7
M. Wt: 249.32 g/mol
InChI Key: ATIPJODOKLABBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclooctyl-3-fluorobenzamide is an organic compound that belongs to the class of benzamides It features a cyclooctyl group attached to the nitrogen atom of the amide, and a fluorine atom substituted at the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with cyclooctylamine. The process can be carried out under standard amidation conditions, which may include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-3-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzene ring can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Reduction: N-cyclooctyl-3-fluoroaniline.

    Oxidation: Oxidized benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclooctyl-3-fluorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The cyclooctyl group may contribute to the compound’s overall stability and lipophilicity, affecting its distribution and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclooctyl-4-fluorobenzamide
  • N-cyclooctyl-3,4-difluorobenzamide
  • N-cyclohexyl-3-fluorobenzamide

Uniqueness

N-cyclooctyl-3-fluorobenzamide is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

574718-85-7

Molecular Formula

C15H20FNO

Molecular Weight

249.32 g/mol

IUPAC Name

N-cyclooctyl-3-fluorobenzamide

InChI

InChI=1S/C15H20FNO/c16-13-8-6-7-12(11-13)15(18)17-14-9-4-2-1-3-5-10-14/h6-8,11,14H,1-5,9-10H2,(H,17,18)

InChI Key

ATIPJODOKLABBD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.